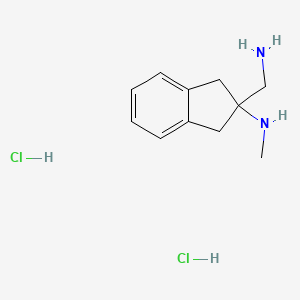
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is a chemical compound with a complex structure that includes an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride typically involves the condensation of o-phenylenediamine with glycine in the presence of hydrochloric acid as a catalyst. This reaction is often facilitated by microwave irradiation, which helps in achieving the desired product in a single step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may act on enzymes or receptors, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: Similar in structure but with a benzimidazole ring instead of an indene backbone.
2-(aminomethyl)thiazole dihydrochloride: Contains a thiazole ring, offering different chemical properties and applications.
2-aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biological fields.
Uniqueness
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H18Cl2N2 |
|---|---|
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
2-(aminomethyl)-N-methyl-1,3-dihydroinden-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11;;/h2-5,13H,6-8,12H2,1H3;2*1H |
Clave InChI |
IFXAFSGIMCINLP-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC2=CC=CC=C2C1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
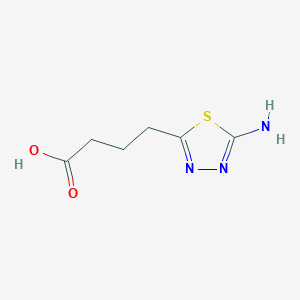
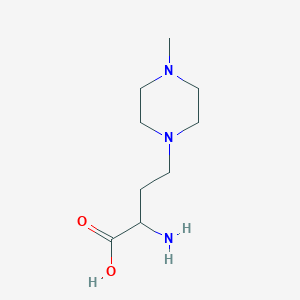
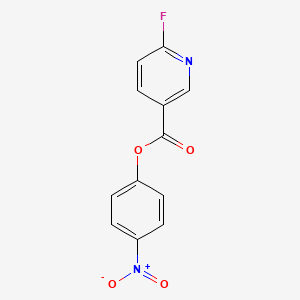

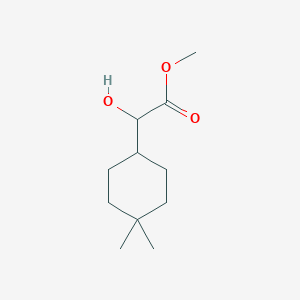
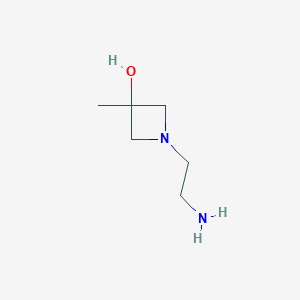
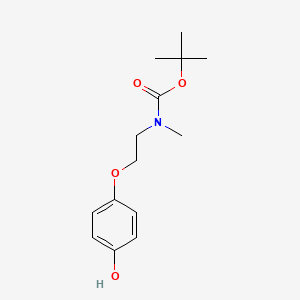
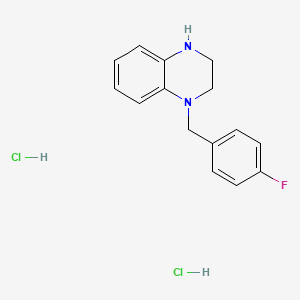
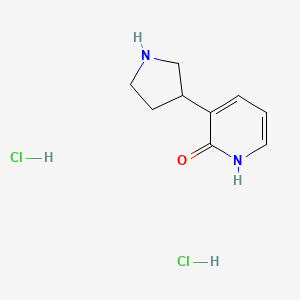
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
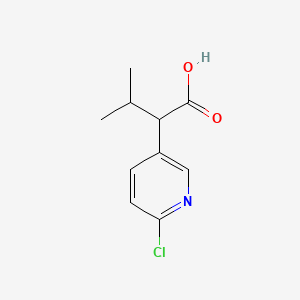
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
